3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC17686999
Molecular Formula: C7H12N4O2S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4O2S |
|---|---|
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2 |
| Standard InChI Key | FMUIQAVPNAQRDF-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C=C(N=N2)CN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine . Alternative identifiers include:
Molecular Structure and Conformation
The compound’s structure comprises two fused heterocycles:
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Tetrahydrothiophene 1,1-dioxide (sulfolane derivative): A five-membered ring with a sulfur atom oxidized to a sulfone group, conferring polarity and stability .
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1,2,3-Triazole: A nitrogen-rich aromatic ring substituted with an aminomethyl group at the 4-position, enhancing its capacity for hydrogen bonding and molecular interactions .
The SMILES notation (C1CS(=O)(=O)CC1N2C=C(N=N2)CN) and InChIKey (FMUIQAVPNAQRDF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features .
Synthesis and Manufacturing
Route 1: Click Chemistry Approach
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Route 2: Nucleophilic Substitution
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Functionalization of tetrahydrothiophene 1,1-dioxide:
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring the triazole forms exclusively at the 1-position.
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Aminomethyl Stability: Preventing oxidation or degradation of the primary amine group during synthesis.
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Yield Improvement: Patent data indicate yields for similar compounds rarely exceed 60–70% without rigorous purification .
Physicochemical Properties
Experimental and Computed Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.26 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Boiling Point | Not reported | – |
| LogP | 1.16 (calculated) | |
| PSA (Polar Surface Area) | 68.54 Ų |
The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area aligns with compounds capable of crossing the blood-brain barrier .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | Lacks triazole ring | Lower antimicrobial potency |
| 4-Aminotriazole | No sulfolane group | Antifungal |
| 1,4-Thiazinane 1,1-dioxide | Six-membered ring | Enzyme inhibition |
The addition of the triazole moiety in the target compound enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to simpler sulfolane derivatives .
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